5-Cyano-2-methylthiazolo[5,4-b]pyridine
Description
Thiazolo[5,4-b]pyridine is a bicyclic heterocyclic scaffold widely explored in medicinal chemistry due to its structural versatility and biological relevance . The compound 5-Cyano-2-methylthiazolo[5,4-b]pyridine features a cyano (-CN) group at the 5-position and a methyl (-CH₃) group at the 2-position. These substituents modulate electronic, steric, and solubility properties, influencing its interactions with biological targets.
Properties
Molecular Formula |
C8H5N3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c1-5-10-7-3-2-6(4-9)11-8(7)12-5/h2-3H,1H3 |
InChI Key |
GJLMLRWYDREPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
c-KIT Inhibitors
- 6h (3-(Trifluoromethyl)phenyl-substituted) : Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM). The 3-CF₃ group fits into a hydrophobic pocket, but insertion of a methylene spacer or urea linkage (6i, 6j) abolishes activity .
- 5-Cyano-2-methylthiazolo[5,4-b]pyridine: The cyano group at position 5 may occupy a similar hydrophobic region as CF₃ in 6h but with distinct electronic effects. Its smaller size could improve binding efficiency, though experimental validation is needed.
PI3Kα Inhibitors
- 19a (2-pyridyl, 4-morpholinyl-substituted) : Shows potent PI3Kα inhibition (IC₅₀ = 3.6 nM). The morpholinyl and pyridyl groups form critical hydrogen bonds with Lys802 and the kinase hinge region .
- This compound: The absence of morpholinyl/pyridyl substituents likely reduces PI3Kα affinity. However, the cyano group might compensate by interacting with polar residues in the ATP-binding pocket.
Heterocyclic Variants
Isoxazolo[5,4-b]pyridines
- Sulfonamide Derivatives (Compounds 2, 5): Exhibit antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli (MIC = 125–500 µg/mL) and antiproliferative effects on MCF7 cells (IC₅₀ ~150 µg/mL) .
Pyrrolo[3,2-d]isoxazoles
- Compound 5: Displays cytotoxicity against HCT-116 and PC3 cancer cells with selectivity over normal WI-38 cells .
- Comparison : The rigid thiazolo[5,4-b]pyridine scaffold may provide better metabolic stability than pyrrolo-isoxazole hybrids, which are prone to ring-opening reactions.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) | Solubility (Predicted) |
|---|---|---|---|---|
| This compound | 191.23 | 5-CN, 2-CH₃ | 1.8 | Moderate (Polar CN) |
| 6h (c-KIT inhibitor) | 343.29 | 3-CF₃, amide linkage | 3.2 | Low (Hydrophobic CF₃) |
| 19a (PI3Kα inhibitor) | 498.44 | 2-pyridyl, 4-morpholinyl | 2.5 | High (Polar sulfonamide) |
*LogP values estimated using fragment-based methods.
Kinase Selectivity
- Thiazolo[5,4-b]pyridine Derivatives: c-KIT vs. PI3Kα: Position 6-substituted derivatives (e.g., 6h) target c-KIT, while 4-morpholinyl derivatives (e.g., 19a) prefer PI3Kα due to hinge-binding motifs . this compound: The 5-CN group may favor interactions with c-KIT’s hydrophobic pocket, analogous to 6h, but with higher polarity for improved solubility.
Selectivity Over Related Targets
- S1P1 Agonists (AMG 369): A 5-(1-phenylcyclopropyl) substituent confers nanomolar potency (IC₅₀ <10 nM) and selectivity against S1P2–4 .
- This compound: The lack of extended hydrophobic groups (e.g., cyclopropyl) likely reduces S1P1 affinity, suggesting divergent therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
